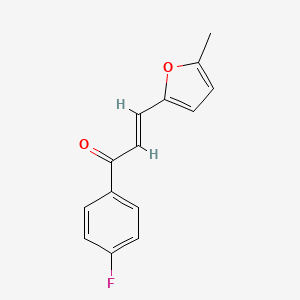

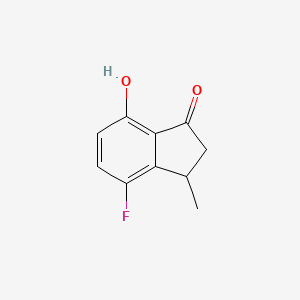

![molecular formula C13H21N2NaO4 B2408193 Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate CAS No. 2567489-34-1](/img/structure/B2408193.png)

Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C13H21N2NaO4 and its molecular weight is 292.311. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal and Spectroscopic Properties of Sodium Complexes

Sodium complexes with pyridine-2,5-dicarboxylic acid have been studied for their thermal and spectroscopic properties. These complexes, characterized by their stability up to specific temperatures and their unique dehydration processes, decompose into lanthanide oxalates, oxocarbonates carbonates, and finally, metal oxides. The complexation process is indicated by the disappearance of νCOOH vibrations and the appearance of νas and νs of COO− groups, highlighting the transformation of functional groups upon complex formation (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).

Sodium-Directed Self-Assembly

The ability of sodium ions to direct the assembly of complex structures is evident in the formation of coordination polymers. Sodium complexes have been synthesized, demonstrating the influence of sodium ions in creating three-dimensional frameworks through coordination bonds and hydrogen-bonding networks. These findings underscore the potential of sodium ions in directing the construction of novel molecular architectures (Huang et al., 2005).

Sodium as a Nucleation Agent

The use of sodium salts as nucleation agents for polyethylene terephthalate (PET) has been explored, where sodium carboxylates based on pyrrole carboxylic acid effectively serve as nucleants without causing a reduction in the molecular weight of PET. This application demonstrates the role of sodium in enhancing material properties, particularly in the context of polymer engineering and science (Gilmer et al., 1995).

Corrosion Inhibition

Sodium salts of organic acids have been investigated as corrosion inhibitors for magnesium containing high levels of iron impurity. These inhibitors have shown significant reduction in corrosion rates, highlighting the potential of sodium-based compounds in protecting metals from degradation. This application is particularly relevant in materials science and corrosion prevention (Yang et al., 2018).

Optoelectronics

In the field of optoelectronics, sodium bicarbonate has been utilized as an efficient, low-cost, and environmentally friendly n-dopant for the electron-transport layer in solution-processed phosphorescent organic light-emitting diodes (PhOLEDs). This application showcases the versatility of sodium compounds in enhancing the performance of electronic devices (Earmme & Jenekhe, 2013).

Properties

IUPAC Name |

sodium;(3aR,5R,6aR)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4.Na/c1-13(2,3)19-12(18)15-8-5-6-14(4)9(8)7-10(15)11(16)17;/h8-10H,5-7H2,1-4H3,(H,16,17);/q;+1/p-1/t8-,9-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHUWJCYRUKYJW-RWDYHCJXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCN(C2CC1C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCN([C@@H]2C[C@@H]1C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)

![[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2408116.png)

![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)

![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![6-((4-Nitrobenzyl)thio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2408129.png)

![3-butyl-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2408130.png)